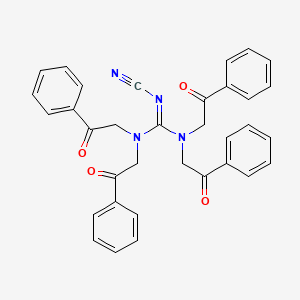
N''-Cyano-N,N,N',N'-tetrakis(2-oxo-2-phenylethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a guanidine core substituted with cyano and phenylethyl groups, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine typically involves the reaction of guanidine derivatives with cyano and phenylethyl reagents. One common method includes the reaction of guanidine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base and an appropriate solvent.
Major Products Formed
科学研究应用
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic processes.
相似化合物的比较
N’‘-Cyano-N,N,N’,N’-tetrakis(2-oxo-2-phenylethyl)guanidine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use in polyurethane production and as a chelating agent.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Utilized in biochemical research for its ability to chelate metal ions.
属性
CAS 编号 |
185518-81-4 |
|---|---|
分子式 |
C34H28N4O4 |
分子量 |
556.6 g/mol |
IUPAC 名称 |
2-cyano-1,1,3,3-tetraphenacylguanidine |
InChI |
InChI=1S/C34H28N4O4/c35-25-36-34(37(21-30(39)26-13-5-1-6-14-26)22-31(40)27-15-7-2-8-16-27)38(23-32(41)28-17-9-3-10-18-28)24-33(42)29-19-11-4-12-20-29/h1-20H,21-24H2 |
InChI 键 |
JZPWOAKMQRMDMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CN(CC(=O)C2=CC=CC=C2)C(=NC#N)N(CC(=O)C3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


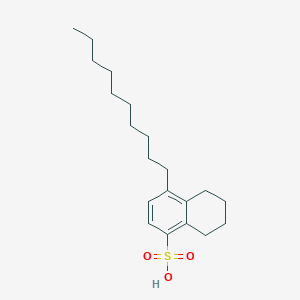
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
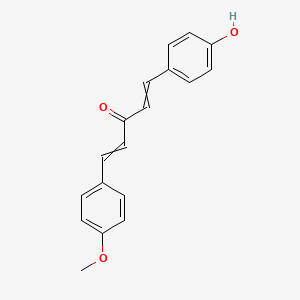
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)
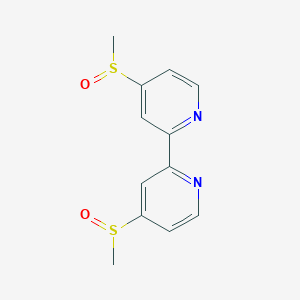
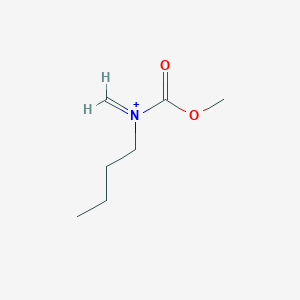
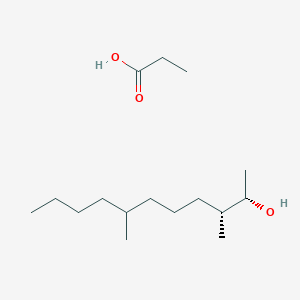


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
